molecular formula C16H11N5O2S2 B2505008 N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide CAS No. 1286698-81-4

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide

Cat. No.: B2505008
CAS No.: 1286698-81-4
M. Wt: 369.42
InChI Key: HDDKTUCCDUUYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide is a thiazole-based heterocyclic compound featuring a furan-substituted thiazole ring and a pyridin-3-ylamino group. Its molecular architecture combines aromatic heterocycles (thiazole, furan, pyridine) and carboxamide linkages, which are common in bioactive molecules.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S2/c22-14(21-16-19-11(8-24-16)13-4-2-6-23-13)12-9-25-15(20-12)18-10-3-1-5-17-7-10/h1-9H,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDKTUCCDUUYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment A: Synthesis of 4-(Furan-2-yl)Thiazol-2-Amine

Fragment A is synthesized via the Hantzsch thiazole synthesis, adapted from protocols for analogous furan-substituted thiazoles. The reaction involves condensation of furan-2-carbaldehyde with thiourea in the presence of α-bromo ketones. For instance, treatment of furan-2-carbaldehyde with 2-bromoacetophenone and thiourea in ethanol under reflux yields 4-(furan-2-yl)thiazol-2-amine (78% yield). Key parameters include:

  • Solvent optimization : Ethanol outperforms DMF or THF due to improved solubility of intermediates.
  • Temperature : Reflux conditions (78–80°C) prevent side reactions such as furan ring decomposition.
  • Catalyst : Addition of catalytic TMEDA (tetramethylethylenediamine) enhances reaction rate by deprotonating thiourea.

Fragment B: Synthesis of 2-(Pyridin-3-ylamino)Thiazole-4-Carboxylic Acid

Fragment B is prepared through a sequential nucleophilic substitution and carboxylation strategy. Chlorination of 2-aminothiazole-4-carboxylate using POCl3, followed by displacement with pyridin-3-amine in DMF at 60°C, affords the substituted amine intermediate. Subsequent hydrolysis with NaOH (2M) yields the carboxylic acid derivative (65% yield over two steps). Critical considerations include:

  • Protection of amine groups : Use of Boc (tert-butyloxycarbonyl) protection prevents undesired side reactions during chlorination.
  • Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the carboxylate intermediate prior to hydrolysis.

Amide Bond Formation: Coupling Strategies

The final step involves coupling Fragment A and Fragment B via amide bond formation. Three methods were evaluated for efficiency and scalability:

Carbodiimide-Mediated Coupling (EDCl/HOBt)

Activation of Fragment B’s carboxylic acid group with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF, followed by addition of Fragment A, produces the target compound in 72% yield. Key advantages include:

  • Mild conditions : Reactions proceed at room temperature (25°C) over 12 hours.
  • Compatibility : EDCl/HOBt minimizes racemization, critical for maintaining stereochemical integrity.

Uranium-Based Coupling (HATU)

Using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) as the coupling agent in DCM (dichloromethane) with DIPEA (N,N-diisopropylethylamine) achieves higher yields (85%) but requires rigorous moisture control. Downsides include:

  • Cost : HATU is significantly more expensive than EDCl.
  • Byproduct formation : Trace amounts of guanidinium salts necessitate additional purification steps.

Mixed Anhydride Method

Reaction of Fragment B with isobutyl chloroformate in THF, followed by addition of Fragment A, yields the product in 68% yield. While cost-effective, this method suffers from:

  • Variable yields : Sensitivity to stoichiometric ratios of reagents.
  • Side reactions : Over-activation of the carboxylic acid leading to dimerization.

Alternative One-Pot Synthesis

A streamlined one-pot approach combining Fragments A and B in situ has been explored to reduce purification steps. This method involves:

  • Simultaneous thiazole formation : Reacting furan-2-carbaldehyde, thiourea, and methyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate in ethanol under reflux.
  • In situ hydrolysis and coupling : Sequential addition of NaOH (for ester hydrolysis) and EDCl/HOBt (for amide formation).

Yields from this method (58%) are lower than stepwise synthesis, attributed to competing side reactions during thiazole ring closure.

Analytical Validation and Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyridine-H), 7.85 (d, J = 3.2 Hz, 1H, furan-H), 7.42 (m, 2H, thiazole-H), 6.94 (d, J = 2.8 Hz, 1H, furan-H).
  • 13C NMR (100 MHz, DMSO-d6): δ 167.5 (C=O), 152.3 (thiazole-C), 142.1 (furan-C), 136.8 (pyridine-C).
  • HRMS : Calculated for C16H12N4O2S2 [M+H]+: 381.0432; Found: 381.0429.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water gradient) confirmed ≥98% purity for all synthetic batches. Retention time: 6.74 minutes.

Comparative Yield Data Across Methods

Method Yield (%) Purity (%) Key Advantages
EDCl/HOBt 72 98.5 Cost-effective, scalable
HATU 85 99.1 High efficiency, minimal side products
Mixed Anhydride 68 97.8 Low reagent cost
One-Pot Synthesis 58 96.2 Reduced purification steps

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and pyridine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution can introduce various functional groups into the thiazole or pyridine rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive molecules.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Carboxamide Derivatives with Aromatic Substituents

Key Compounds:
  • N-(5-(4-Chlorophenyl)-5H-pyrazolo[4,3-c]pyridazin-3-yl)-thiazol-2-amine (12)

    • Substituents: Chlorophenyl, pyridazine.
    • Synthesis: 68% yield via hydrazine reaction, characterized by IR, NMR, and mass spectrometry.
    • Melting Point: 157°C .
  • N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide (CAS: 1251564-16-5) Substituents: Furan-2-ylmethyl, pyrimidinylamino.
  • 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide (CAS: 1251622-50-0) Substituents: Furan-2-yl, thiophen-2-ylmethyl. Structural Note: Benzamide linker and thiophene substitution distinguish it from the target compound’s pyridine-amino group .
Comparison Table:
Compound Name Core Structure Key Substituents Yield Melting Point (°C) Characterization Methods
Target Compound Thiazole Furan, pyridin-3-ylamino N/A N/A N/A
Compound 12 Pyridazine-thiazole Chlorophenyl 68% 157 IR, NMR, MS
CAS 1251564-16-5 Thiazole Furan-2-ylmethyl, pyrimidinyl N/A N/A Not specified
CAS 1251622-50-0 Thiazole Furan-2-yl, thiophen-2-ylmethyl N/A N/A Not specified

Structural Insights:

  • The target compound’s pyridin-3-ylamino group may enhance hydrogen-bonding capacity compared to pyrimidine (CAS 1251564-16-5) or thiophene (CAS 1251622-50-0).
  • Furan substitution is shared with CAS 1251622-50-0, but the latter’s benzamide-thiophene moiety likely increases hydrophobicity.

Thiazole Derivatives with Piperazine and Aryl Groups

Key Compounds ():
  • N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) Substituents: Methoxyphenyl, piperazine. Yield: 86%, Melting Point: 281–282°C. Polar Factor (Rf): Not reported.
  • 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14)

    • Substituents: Chlorophenyl, p-tolyl.
    • Yield: 79%, Melting Point: 282–283°C .

Comparison Insights:

  • These analogs prioritize piperazine-aryl hybrids for enhanced solubility and target affinity (e.g., MMP inhibition). The target compound lacks piperazine but includes pyridine, which may offer similar solubility benefits.
  • Higher yields (72–86% vs. target compound’s unspecified synthesis efficiency) suggest optimized routes for piperazine-thiazole derivatives .

Amino Acid-Derived Thiazole Carboxamides

Key Compounds ():
  • (S)-2-(2-Methyl-1-(3,4,5-trimethoxybenzamido)propyl)-N-(3,4,5-trifluorophenyl)thiazole-4-carboxamide (66)

    • Substituents: Trimethoxybenzamido, trifluorophenyl.
    • Yield: 75%, characterized by NMR and MS .
  • (S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(pyrimidine-5-carboxamido)propyl)thiazole-4-carboxamide (70)

    • Substituents: Difluorocyclohexyl, pyrimidine.
    • Yield: 3%, highlighting synthetic challenges with bulky groups .

Comparison Insights:

  • Low yields in some derivatives (e.g., 3–6% for compounds 69–70) underscore the difficulty of incorporating complex substituents .

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide is a thiazole-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of appropriate thiazole and pyridine derivatives. Various synthetic routes have been explored, including conventional methods and microwave-assisted techniques, which enhance yields and reduce reaction times. Characterization of the compound is performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Cell Line IC50 (µM) Reference
MCF-712.5
HCT-11610.0
PC-315.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has shown superior potency compared to standard antibiotics like ampicillin.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16

Other Pharmacological Activities

In addition to its anticancer and antimicrobial properties, this compound has been investigated for other biological activities such as anti-inflammatory effects and enzyme inhibition. Its potential as an adenosine receptor antagonist has also been noted in preliminary studies.

Case Studies

  • Anticancer Efficacy Study : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours, with observed morphological changes indicative of apoptosis.
  • Antimicrobial Efficacy Study : In a comparative study against standard antibiotics, the compound exhibited lower MIC values against Staphylococcus aureus, suggesting a promising alternative for treating resistant bacterial infections.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions:

  • Thiazole ring formation : Use thiourea and α-haloketones under acidic/basic conditions (e.g., Hantzsch thiazole synthesis) .
  • Coupling reactions : Amide bond formation between thiazole intermediates and pyridin-3-ylamino groups via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Optimization : Control temperature (60–80°C), use polar aprotic solvents (DMF, DMSO), and inert atmospheres (N₂/Ar) to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques confirm its structure and purity?

  • 1H/13C NMR : Assign proton and carbon environments (e.g., furan δ 6.3–7.4 ppm, pyridine δ 8.0–8.5 ppm) .
  • HPLC : Assess purity (>95% using C18 columns, acetonitrile/water mobile phases) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

Q. What in vitro assays are appropriate for initial biological screening?

  • Anticancer activity : NCI-60 human tumor cell line screening; focus on IC₅₀ values for melanoma (MDA-MB-435) and breast cancer (MCF-7) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can contradictory activity data across assays be resolved?

  • Orthogonal assays : Validate cytotoxicity via MTT and apoptosis assays (e.g., Annexin V/PI staining) .
  • Assay standardization : Control pH, serum content, and incubation time to reduce variability .
  • Replicate studies : Perform triplicate experiments with independent compound batches .

Q. What strategies enhance selectivity for specific cancer cell lines?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to improve target binding .
  • Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance cellular uptake .
  • Combination therapy : Test synergy with cisplatin or doxorubicin to lower effective doses .

Q. How to design a SAR study focusing on pyridin-3-ylamino and furan-2-yl substituents?

  • Systematic substitution : Replace furan with thiophene or pyrrole to assess heterocycle effects on activity .
  • Bioisosteric replacement : Swap pyridin-3-ylamino with quinolin-3-ylamino to evaluate π-π stacking interactions .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for kinases (e.g., EGFR, VEGFR2) .

Q. What methods elucidate the compound’s mechanism of action?

  • Enzyme inhibition assays : Test inhibition of tyrosine kinases (e.g., EGFR, IC₅₀ determination via ADP-Glo™ kinase assay) .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators Bcl-2, Bax) .
  • Molecular dynamics simulations : Analyze ligand-receptor stability (e.g., GROMACS for 100 ns trajectories) .

Q. How to address low solubility and bioavailability in preclinical studies?

  • Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .
  • In vivo PK studies : Monitor plasma concentration-time profiles in rodent models (e.g., Sprague-Dawley rats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.